molecular formula C22H19FO3 B14590491 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane CAS No. 61338-97-4

2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane

Katalognummer: B14590491
CAS-Nummer: 61338-97-4
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: RPPSQBDHVXEQBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a fluorinated benzene ring with two benzyloxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane typically involves the following steps:

    Formation of the Fluorinated Benzene Ring: The starting material, 3,4-dihydroxybenzene, is first protected with benzyl groups to form 3,4-bis(benzyloxy)benzene.

    Fluorination: The protected benzene ring is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.

    Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups or the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Diols or carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in proteins, leading to covalent modification and inhibition of enzyme activity. The benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[3,4-Bis(benzyloxy)phenyl]oxirane: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    2-[3,4-Dimethoxy-2-fluorophenyl]oxirane: Contains methoxy groups instead of benzyloxy groups, leading to different electronic and steric effects.

    2-[3,4-Bis(benzyloxy)-2-chlorophenyl]oxirane: Contains a chlorine atom instead of fluorine, which can alter its chemical behavior and biological activity.

Uniqueness

2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane is unique due to the presence of both benzyloxy and fluorine substituents, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical and biological applications.

Eigenschaften

CAS-Nummer

61338-97-4

Molekularformel

C22H19FO3

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-[2-fluoro-3,4-bis(phenylmethoxy)phenyl]oxirane

InChI

InChI=1S/C22H19FO3/c23-21-18(20-15-25-20)11-12-19(24-13-16-7-3-1-4-8-16)22(21)26-14-17-9-5-2-6-10-17/h1-12,20H,13-15H2

InChI-Schlüssel

RPPSQBDHVXEQBK-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.